ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a pyrrolone-thiazole core with multiple substituents, including a benzoyl group, a 4-fluorophenyl ring, and an ethyl ester moiety. Its molecular formula is C₂₈H₂₇FN₂O₆S, with a molecular weight of 538.6 g/mol (CAS: 609794-26-5) .
Key functional groups:
- Benzoyl group: Enhances lipophilicity and π-π stacking interactions.
- Thiazole-ester moiety: Influences solubility and bioavailability.
Properties
Molecular Formula |
C24H19FN2O5S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+ |
InChI Key |
OLOPZAUCCHAVQZ-HTXNQAPBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
Disconnection of Key Bonds
The target compound can be dissected into two primary fragments:
-
Pyrrole core : 2-(4-fluorophenyl)-3-benzoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole.
-
Thiazole moiety : 4-methyl-1,3-thiazole-5-carboxylate.
The ethyl ester at C5 of the thiazole suggests early incorporation via Hantzsch thiazole synthesis, while the pyrrole’s γ-lactam-like structure implies cyclization from a linear precursor.
Functional Group Compatibility
-
Benzoyl group : Likely introduced via Friedel-Crafts acylation or pre-installed in a pyrrole precursor.
-
4-Fluorophenyl substituent : Introduced through nucleophilic aromatic substitution or Suzuki coupling.
-
Thiazole-methyl group : Derived from α-halo ketones in Hantzsch synthesis.
Synthesis of the Pyrrole Core
Formation of the 2,5-Dihydro-1H-Pyrrole Skeleton
The 2,5-dihydro-1H-pyrrole scaffold is constructed via cyclocondensation of a γ-keto ester with a primary amine. For example, reacting ethyl 4-fluorophenylglyoxylate with benzoylated β-keto amide under acidic conditions yields the pyrrole ring.
Representative Procedure :
-
Substrate Preparation : Ethyl 3-benzoyl-4-oxopentanoate (1.2 equiv) and 4-fluoroaniline (1.0 equiv) are refluxed in acetic acid (10 vol) for 12 h.
-
Cyclization : The intermediate undergoes intramolecular dehydration at 80°C, catalyzed by p-toluenesulfonic acid (PTSA), to form 2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate.
Introduction of the Benzoyl Group
The C3 benzoyl group is installed via N-acylation using benzoyl chloride under Schotten-Baumann conditions:
-
Acylation : The pyrrole intermediate (1.0 equiv) is treated with benzoyl chloride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0°C.
-
Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1).
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 5H, Ar-H), 6.90 (d, J = 8.4 Hz, 2H, F-Ar), 5.20 (s, 1H, pyrrole-H).
Synthesis of the Thiazole Moiety
Hantzsch Thiazole Synthesis
The 4-methyl-1,3-thiazole-5-carboxylate is synthesized via a modified Hantzsch protocol:
-
Thioamide Formation : Ethyl 2-amino-4-methylthiazole-5-carboxylate is prepared by reacting ethyl 2-bromoacetoacetate (1.0 equiv) with thiourea (1.2 equiv) in ethanol under reflux.
-
Cyclization : The thioamide intermediate is treated with bromoacetone (1.1 equiv) in DMF at 60°C for 6 h.
Optimization Data :
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 72 | 89 |
| Temperature | 60°C | 68 | 91 |
| Catalyst (KI) | 10 mol% | 75 | 93 |
Characterization :
Coupling of Pyrrole and Thiazole Moieties
Nucleophilic Aromatic Substitution
The pyrrole’s N1 position reacts with the thiazole’s C2 bromide via SNAr:
-
Activation : The thiazole bromide (1.0 equiv) is treated with NaH (1.2 equiv) in THF at −78°C.
-
Coupling : The pyrrole (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 24 h.
Yield : 42% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Alternative Pd-Catalyzed Cross-Coupling
For higher regioselectivity, a Suzuki-Miyaura coupling is employed:
-
Borylation : The thiazole is converted to its boronic ester using bis(pinacolato)diboron (1.5 equiv) and Pd(dppf)Cl₂ (5 mol%).
-
Coupling : The boronic ester (1.0 equiv) reacts with the pyrrole triflate (1.2 equiv) under Pd(OAc)₂ catalysis.
Comparative Data :
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| SNAr | 42 | 24 |
| Suzuki | 65 | 12 |
Final Esterification and Purification
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (4:1) and analyzed:
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibit promising anticancer properties. The incorporation of fluorophenyl and thiazole moieties enhances the biological activity against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of tumor growth in preclinical models, suggesting that this class of compounds may serve as effective anticancer agents .
Anti-inflammatory Properties
The thiazole derivatives have been studied for their anti-inflammatory effects. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokine production, which is crucial for the treatment of chronic inflammatory diseases. The presence of the thiazole ring is believed to contribute to this activity by modulating the NF-kB signaling pathway .
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Studies have reported its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrole ring through cyclization reactions.
- Introduction of the thiazole moiety via condensation methods.
- Final esterification to yield the target compound .
Characterization Techniques
Characterization of this compound has been performed using several analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of functional groups.
- Mass Spectrometry (MS) : Used to determine molecular weight and confirm the identity of synthesized compounds.
- Infrared Spectroscopy (IR) : Helps identify specific functional groups based on characteristic absorption bands .
Preclinical Studies on Anticancer Efficacy
A preclinical study evaluated the anticancer properties of a derivative related to ethyl 2-[3-benzoyl...]. The study involved treating human cancer cell lines with varying concentrations of the compound and measuring cell viability using MTT assays. Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics .
In Vivo Anti-inflammatory Assessment
In another study, researchers administered ethyl 2-[3-benzoyl...] in a murine model of inflammation induced by lipopolysaccharide (LPS). The results indicated significant reductions in inflammatory markers such as TNF-alpha and IL-6 in treated animals compared to controls, highlighting the compound's therapeutic potential in inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound 4 (CAS: 488734-25-4)
- Structure : 4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-1H-pyrrol-2(5H)-one.
- Key differences :
- Replaces the thiazole ring with a methoxyethyl-substituted pyrrolone.
- Contains a benzyloxy group instead of a 4-fluorophenyl ring.
- Impact : Reduced planarity compared to the target compound, likely altering crystal packing .
Compound 5 (CAS: 609794-25-4)
- Structure : 3-Hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-1H-pyrrol-2(5H)-one.
- Key differences :
- Substitutes the thiazole with a thiadiazole ring.
- Features an isopropylphenyl group instead of fluorophenyl.
- Impact : Thiadiazole’s electron-deficient nature may enhance reactivity in nucleophilic environments .
Physicochemical Properties
| Property | Target Compound | Compound 4 | Compound 5 |
|---|---|---|---|
| Molecular Weight (g/mol) | 538.6 | 623.7 | 517.6 |
| Solubility | Low (ester group) | Moderate (methoxy groups) | Low (thiadiazole) |
| Planarity | High (benzoyl-thiazole) | Moderate | Low (thiadiazole) |
| Halogen Substituent | Fluorine | None | None |
Spectroscopic and Crystallographic Insights
- NMR Analysis :
The target compound’s ¹H NMR profile would show distinct shifts for the fluorophenyl protons (~7.2–7.4 ppm) and the thiazole methyl group (~2.5 ppm). In contrast, Compound 4 exhibits upfield shifts for methoxyethyl protons (~3.3–3.7 ppm) due to electron-donating effects . - Crystallography :
The target compound’s isostructural analogs (e.g., compounds in ) crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. Substitutions (e.g., Cl vs. F) minimally affect conformation but significantly alter packing motifs .
Biological Activity
Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381713-05-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrol derivatives. The presence of functional groups such as the benzoyl group and the fluorophenyl moiety enhances its biological activity. The structural formula can be represented as follows:
Key Structural Features
| Feature | Description |
|---|---|
| Benzoyl Group | Enhances lipophilicity and bioactivity |
| Fluorophenyl Moiety | Increases potency through electronic effects |
| Thiazole Ring | Contributes to antimicrobial properties |
| Pyrrol Derivative | Associated with various biological activities |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains.
Cytotoxicity and Antitumor Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells. A comparative analysis of cytotoxicity against different cancer cell lines is summarized below:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.0 |
Inhibition of Carbonic Anhydrase
The compound has also been evaluated for its inhibitory activity against various isoforms of carbonic anhydrase (CA). The results indicate potent inhibition, particularly against hCA II and hCA IX, which are implicated in tumor progression.
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound demonstrated significant antitumor activity in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a dose-dependent reduction in tumor size.
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that the compound possessed a broad spectrum of activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?
The compound can be synthesized via multi-step organic reactions, including cyclocondensation of substituted pyrrolidinones with thiazole carboxylates. Key intermediates (e.g., benzoyl-pyrrolidinone derivatives) should be characterized using HPLC for purity (>95%) and FTIR to confirm functional groups (e.g., carbonyl stretches at 1680–1720 cm⁻¹). X-ray crystallography or NMR (¹H/¹³C) is critical to validate stereochemistry and regioselectivity, as demonstrated in structurally analogous ethyl carboxylate derivatives .
Q. How should researchers assess the compound’s stability under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (300–800 nm) with HPLC monitoring of degradation products.
- Hydrolytic stability : Incubation in buffered solutions (pH 2–12) at 25–60°C, followed by LC-MS to identify hydrolyzed byproducts (e.g., ester cleavage products) .
Q. What analytical techniques are essential for confirming the compound’s identity and purity?
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
- ¹H/¹³C NMR to confirm substituent positions and rule out tautomeric interconversions.
- HPLC-DAD/ELSD with a C18 column (acetonitrile/water gradient) to quantify purity (>98%) and detect trace impurities .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and predict regioselectivity in cyclization steps. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for yield improvement . Pair this with statistical design of experiments (DoE) to identify critical factors (e.g., catalyst loading, reaction time) .
Q. What strategies resolve contradictions in experimental vs. computational structural data?
Discrepancies between X-ray crystallography (solid-state) and DFT-optimized geometries (gas phase) often arise from crystal packing effects. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and refine computational models with solvent correction (e.g., PCM method) .
Q. How can researchers investigate the compound’s potential bioactivity?
- In vitro assays : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with fluorophenyl and thiazole moieties as key pharmacophores.
- SAR analysis : Compare with analogs (e.g., 4-fluorophenyl-thiazole derivatives) to identify critical substituents for activity .
Q. What advanced separation techniques are suitable for isolating stereoisomers or byproducts?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers.
- Preparative LC-MS for isolating low-abundance byproducts (<1%) identified via HRMS .
Methodological Guidance
Designing a robust experimental workflow for mechanistic studies:
- Use isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways.
- Combine in situ IR spectroscopy with stopped-flow techniques to monitor intermediate formation.
- Validate mechanisms using kinetic isotope effects (KIE) or Hammett plots .
Addressing reproducibility challenges in multi-step syntheses:
- Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress).
- Standardize purification protocols (e.g., gradient elution in flash chromatography) to minimize batch-to-batch variability .
Integrating computational and experimental data for publication-ready results:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
